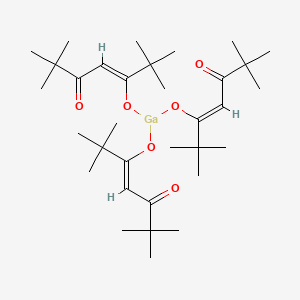
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III): is an organometallic compound widely used in various scientific and industrial applications. It is known for its stability and unique chemical properties, making it a valuable compound in the field of material science and catalysis .
Mechanism of Action
Target of Action
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), also known as Ga(TMHD)3, is primarily used in the field of materials science and semiconductor manufacturing
Mode of Action
Ga(TMHD)3 is used as a precursor in the atomic layer deposition (ALD) process to create thin films of gallium oxide (Ga2O3) on substrates . The compound interacts with its target (the substrate) by depositing a layer of gallium atoms, which then react with oxygen plasma to form Ga2O3 .
Biochemical Pathways
The ga2o3 films produced using ga(tmhd)3 in the ald process can have various applications in electronics and optoelectronics, such as in the production of semiconductors .
Result of Action
The primary result of Ga(TMHD)3 action in its typical use cases is the formation of thin Ga2O3 films on substrates . These films can be used in various electronic and optoelectronic applications.
Action Environment
The efficacy and stability of Ga(TMHD)3 in the ALD process can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the ALD process can affect the quality and characteristics of the resulting Ga2O3 films . Additionally, the type of substrate used can also influence the deposition process and the properties of the resulting films .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) typically involves the reaction of gallium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Reduction: It can be reduced to elemental gallium under specific conditions.
Substitution: It can undergo ligand exchange reactions with other chelating agents
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or a reducing agent like lithium aluminum hydride.
Substitution: Other diketones or chelating agents in an organic solvent
Major Products Formed:
Oxidation: Gallium oxide.
Reduction: Elemental gallium.
Substitution: New organometallic complexes with different ligands
Scientific Research Applications
Chemistry: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) is used as a precursor in the synthesis of gallium-containing materials. It is also employed in catalysis for various organic reactions .
Biology and Medicine: In biological research, this compound is used to study the role of gallium in biological systems.
Industry: In the industrial sector, it is used in the production of thin films and coatings. It is also utilized in the manufacturing of semiconductors and other electronic components .
Comparison with Similar Compounds
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)MANGANESE(III)
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)YTTRIUM(III)
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COBALT(III)
Comparison: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) is unique due to its specific coordination chemistry and the properties imparted by the gallium center. Compared to its manganese, yttrium, and cobalt analogs, it exhibits different reactivity and stability, making it suitable for specific applications in material science and catalysis .
Properties
IUPAC Name |
(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]gallanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCDNOBXJMLBA-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Ga](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O[Ga](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57GaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
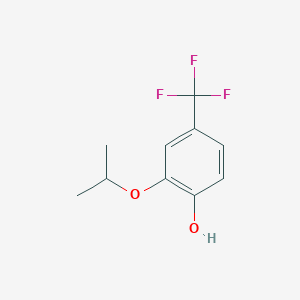

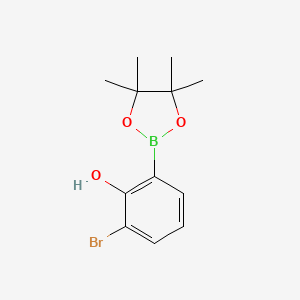
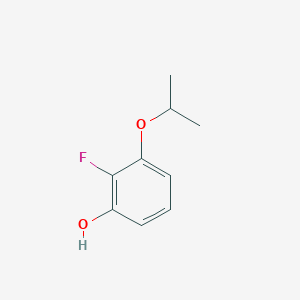
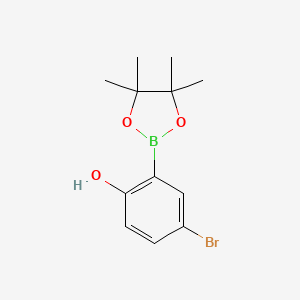
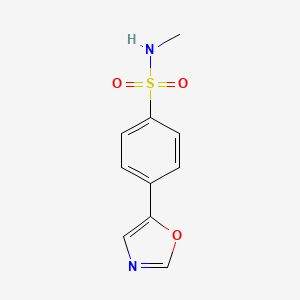
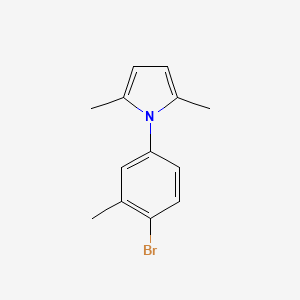
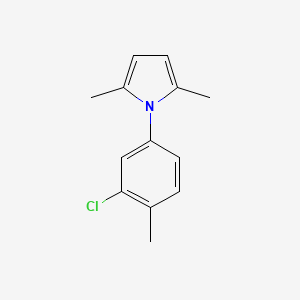
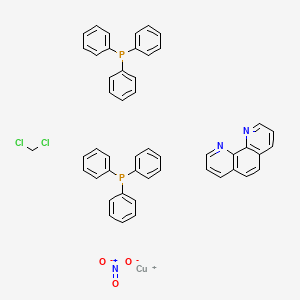
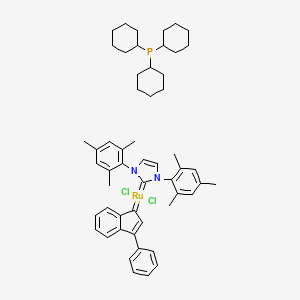
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338423.png)
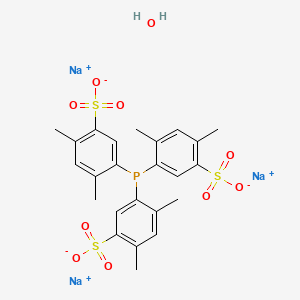
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
